ヨヘキソール-d5

概要

説明

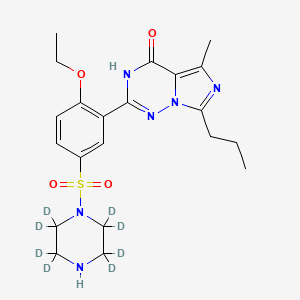

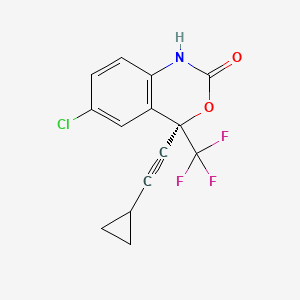

- ヨヘキソールの重水素標識誘導体であり、ヨヘキソールの水素原子の一部が重水素原子に置き換えられています。

- This compoundは、脊髄造影、コンピュータ断層撮影(CT)画像診断などの診断手順で一般的に使用されます .

ヨヘキソール-d5: (化学式: C₁₉H₂₁D₅I₃N₃O₉) は、画像診断に使用される造影剤です。

科学的研究の応用

Imaging: Iohexol-d5 is crucial for enhancing contrast in medical imaging, allowing visualization of blood vessels, organs, and tissues.

Pharmacokinetics Studies: Researchers use Iohexol-d5 as an internal standard for quantifying Iohexol levels in biological samples using mass spectrometry.

Environmental Monitoring: Iohexol-d5 can be employed in environmental studies to trace the fate and transport of Iohexol in water systems.

作用機序

- ヨヘキソール-d5の作用機序は、X線減衰を変化させる能力にあります。

- 体内への注射により、さまざまな組織間のコントラストが向上し、診断画像診断を支援します。

- 分子標的は、血管、中枢神経系、その他の臓器です。

類似化合物の比較

- This compoundの独自性は、重水素標識によるものであり、明確な質量差をもたらします。

- 類似化合物は、非重水素化ヨヘキソールやその他のヨウ素化造影剤が含まれます。

Safety and Hazards

生化学分析

Biochemical Properties

Iohexol-d5, like its parent compound Iohexol, plays a significant role in biochemical reactions, particularly those involved in radiographic imaging . It interacts with various biomolecules, primarily through its iodine atoms, which have the ability to block X-rays, thereby allowing structures containing iodine to be delineated in contrast to those that do not . This interaction is crucial in enhancing the visibility of internal structures during radiographic procedures .

Cellular Effects

The effects of Iohexol-d5 on cells and cellular processes are largely related to its role as a contrast agent. It influences cell function by enhancing the visibility of cellular structures during radiographic imaging .

Molecular Mechanism

The molecular mechanism of action of Iohexol-d5 is primarily based on its ability to block X-rays. This is achieved through the iodine atoms present in the compound. When Iohexol-d5 is administered, it diffuses in the body and the iodine atoms interact with the X-rays, blocking them and allowing the visualization of structures containing iodine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iohexol-d5 can change over time. For instance, it has been reported that Iohexol, and by extension Iohexol-d5, shows high stability, allowing for measurements to be performed in virtually all medical settings . The exact temporal effects of Iohexol-d5, including its stability, degradation, and long-term effects on cellular function, may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of Iohexol-d5 in animal models can vary with different dosages. For instance, studies have shown that Iohexol, when administered intravenously to dogs and pigs, can be used to measure kidney function

準備方法

- ヨヘキソール-d5の合成経路には、ヨヘキソールに重水素原子を導入することが含まれます。

- 重水素置換は、分子の特定の位置で起こり、this compoundが生じます。

- 工業生産方法は、通常、特殊な合成と精製工程を含みます。

化学反応の分析

- ヨヘキソール-d5は、主に造影剤として機能するため、それ自体では有意な化学反応を起こしません。

- 合成過程で、重水素置換反応が起こります。

- 重水素標識に使用される一般的な試薬には、重水素化溶媒と重水素化剤があります。

- 形成される主な生成物は、ヨヘキソールのさまざまな同位体標識誘導体です。

科学研究への応用

画像診断: this compoundは、医療画像におけるコントラストの向上に不可欠であり、血管、臓器、組織の可視化を可能にします。

薬物動態研究: 研究者は、質量分析法を用いて生物学的サンプル中のヨヘキソール濃度を定量化するための内部標準としてthis compoundを使用しています.

環境モニタリング: this compoundは、水系におけるヨヘキソールの運命と輸送を追跡するために、環境研究で使用できます。

類似化合物との比較

- Iohexol-d5’s uniqueness stems from its deuterium labeling, which provides a distinct mass difference.

- Similar compounds include non-deuterated Iohexol and other iodinated contrast agents.

特性

IUPAC Name |

5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHXOOBQLCIOLC-OPCJXEHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675994 | |

| Record name | iohexol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

826.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928623-33-0 | |

| Record name | iohexol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the use of Iohexol-d5 contribute to the validation of the analytical method?

A2: Incorporating Iohexol-d5 in the method allows for assessing the method's accuracy and precision. By comparing the measured ratio of Iohexol to Iohexol-d5 in spiked samples with the known ratio, the method's accuracy can be evaluated. Additionally, analyzing the variability of this ratio across replicates determines the method's precision []. This approach ensures the reliability and reproducibility of the developed method for quantifying Iohexol in porcine and avian plasma.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)